molecular formula C13H23NO B15278553 2,2-Dimethyl-6-(piperidin-2-YL)cyclohexan-1-one

2,2-Dimethyl-6-(piperidin-2-YL)cyclohexan-1-one

Cat. No.: B15278553
M. Wt: 209.33 g/mol
InChI Key: HWIYDUHUHKPBQW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(piperidin-2-yl)cyclohexan-1-one is a cyclohexanone derivative characterized by a ketone group at position 1 of the cyclohexane ring, two methyl groups at position 2, and a piperidin-2-yl substituent at position 6. Its molecular formula is C₁₃H₂₃NO, with a molecular weight of 209.33 g/mol. The piperidin-2-yl group introduces a secondary amine, which may influence solubility, basicity, and intermolecular interactions. This compound is structurally related to arylcyclohexylamines and other cyclohexanone-based derivatives but distinct in its substitution pattern .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2,2-dimethyl-6-piperidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-13(2)8-5-6-10(12(13)15)11-7-3-4-9-14-11/h10-11,14H,3-9H2,1-2H3

InChI Key

HWIYDUHUHKPBQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C2CCCCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-6-(piperidin-2-YL)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large

Biological Activity

2,2-Dimethyl-6-(piperidin-2-YL)cyclohexan-1-one is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{13}H_{23}N
  • Molecular Weight : 207.33 g/mol

1. Cytotoxicity and Antimicrobial Activity

Studies have shown that derivatives of piperidine, including 2,2-Dimethyl-6-(piperidin-2-YL)cyclohexan-1-one, exhibit varying degrees of cytotoxicity against different cell lines. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity. For instance, compounds with similar structures have demonstrated MIC values ranging from 2 to 4 μg/mL against Mycobacterium tuberculosis, suggesting a strong potential for tuberculostatic activity .

2. Neuropharmacological Effects

Research indicates that piperidine derivatives may influence neurotransmitter systems. Specifically, they can act as modulators at various receptor sites, including dopamine and serotonin receptors. This modulation could lead to therapeutic effects in conditions such as anxiety and depression.

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of piperidinothiosemicarbazones showed that certain derivatives had potent activity against both standard and resistant strains of M. tuberculosis. The results indicated that structural modifications significantly influenced biological activity, with some compounds exhibiting MIC values as low as 0.5 μg/mL against resistant strains .

CompoundMIC (μg/mL)Activity Type
Compound A2Standard strain
Compound B4Resistant strain
Compound C0.5Resistant strain

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of piperidine derivatives on HaCaT cells (human keratinocyte cell line). The half-maximal inhibitory concentration (IC50) values were calculated to determine nontoxicity levels. For example, derivative compounds exhibited IC50 values significantly higher than their respective MIC values, indicating a favorable safety profile.

CompoundIC50 (μg/mL)Selectivity Index
Compound D>50>12.5
Compound E>50>12.5

The biological activity of 2,2-Dimethyl-6-(piperidin-2-YL)cyclohexan-1-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that piperidine derivatives may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Notable Properties
2,2-Dimethyl-6-(piperidin-2-yl)cyclohexan-1-one C₁₃H₂₃NO 209.33 2,2-dimethyl; 6-(piperidin-2-yl) Secondary amine (piperidin-2-yl), dimethyl groups at C2 Likely higher steric hindrance; potential for hydrogen bonding via piperidine nitrogen
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one C₁₂H₂₁NO 195.30 6-methylpiperidin-2-yl Methyl group on piperidine ring; no dimethyl groups at C2 Reduced steric bulk compared to target compound; lower molecular weight
2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride C₁₁H₂₀NO·HCl 221.74 (free base: 181.29) Piperidin-1-yl; hydrochloride salt Tertiary amine (piperidin-1-yl); salt form enhances solubility Higher water solubility due to hydrochloride salt; discontinued commercial availability
2-(2-Chlorophenyl)cyclohexan-1-one C₁₂H₁₃ClO 208.69 2-chlorophenyl at C2 Aromatic substituent instead of piperidine; lacks dimethyl groups Electronegative chlorine may increase polarity; simpler structure
Deoximetoxetamin (DMXE) C₁₅H₂₁NO 231.34 2-ethylamino; 3-methylphenyl at C2 Aryl and alkylamino substituents; no piperidine ring Psychoactive arylcyclohexylamine; likely dissociative effects
2-Hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one C₁₀H₁₆O₂ 168.24 Hydroxyl; conjugated enone; isopropyl at C6 Unsaturated cyclohexenone core; hydroxyl group increases reactivity Potential for keto-enol tautomerism; natural product (e.g., barosma camphor)

Structural and Functional Analysis

Piperidine Substituent Position :

  • The piperidin-2-yl group in the target compound (secondary amine) contrasts with piperidin-1-yl derivatives (tertiary amine) . This difference impacts hydrogen-bonding capacity and solubility.
  • Example: The hydrochloride salt of 2-(piperidin-1-yl)cyclohexan-1-one exhibits enhanced aqueous solubility compared to the free base of the target compound .

Electronic Effects: Aryl vs.

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